p-Nitrobenzenediazonium p-chlorobenzenesulphonate

Diazonium Salt Stability Differential Scanning Calorimetry Process Safety

p-Nitrobenzenediazonium p-chlorobenzenesulphonate (CAS 85223-00-3) is a pre-formed arenediazonium sulfonate salt incorporating the p-nitrobenzenediazonium cation paired with the p-chlorobenzenesulfonate counterion. It belongs to the class of substituted aromatic diazonium salts widely employed as electrophilic reagents for azo dye synthesis, spectrophotometric detection of phenols and bilirubin, and surface functionalization.

Molecular Formula C12H8ClN3O5S
Molecular Weight 341.73 g/mol
CAS No. 85223-00-3
Cat. No. B12681780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrobenzenediazonium p-chlorobenzenesulphonate
CAS85223-00-3
Molecular FormulaC12H8ClN3O5S
Molecular Weight341.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]#N)[N+](=O)[O-].C1=CC(=CC=C1S(=O)(=O)[O-])Cl
InChIInChI=1S/C6H5ClO3S.C6H4N3O2/c7-5-1-3-6(4-2-5)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h1-4H,(H,8,9,10);1-4H/q;+1/p-1
InChIKeyWRJAJKKDHKWWLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Nitrobenzenediazonium p-chlorobenzenesulphonate (CAS 85223-00-3): A Stable, Pre-Formed Diazonium Sulfonate for Reliable Azo Coupling and Analytic Derivatization


p-Nitrobenzenediazonium p-chlorobenzenesulphonate (CAS 85223-00-3) is a pre-formed arenediazonium sulfonate salt incorporating the p-nitrobenzenediazonium cation paired with the p-chlorobenzenesulfonate counterion. It belongs to the class of substituted aromatic diazonium salts widely employed as electrophilic reagents for azo dye synthesis, spectrophotometric detection of phenols and bilirubin, and surface functionalization [1]. Unlike more common diazonium halides or tetrafluoroborates, the sulfonate counterion is engineered to impart enhanced thermal and handling safety without requiring in situ generation, making it a directly usable, shelf-stable intermediate [2].

Why p-Nitrobenzenediazonium Tetrafluoroborate or Chloride Cannot Simply Replace the p-Chlorobenzenesulphonate Salt in Procurement


Diazonium salts are not interchangeable commodities; their counterion dictates stability, solubility, and decomposition pathway. The widely available p-nitrobenzenediazonium tetrafluoroborate (CAS 456-27-9) exhibits a documented tendency to decompose violently under thermal or mechanical shock due to the oxidizing tetrafluoroborate anion combined with the electron-deficient diazonium moiety, while the chloride salt is notoriously hygroscopic and unstable, requiring in situ preparation just prior to use . In contrast, arenesulfonate salts—including p-chlorobenzenesulfonates—are repeatedly characterized in the literature as possessing substantially improved explosion safety and bench-top stability in isolated form, directly addressing procurement criteria for a ready-to-use, transportable reagent [1]. Thus, substituting a halide or tetrafluoroborate for the sulfonate would introduce uncontrolled safety risk and compromise assay reproducibility.

Quantitative Differentiation Guide for p-Nitrobenzenediazonium p-chlorobenzenesulphonate


Thermal Decomposition Onset: p-Nitrobenzenediazonium p-chlorobenzenesulphonate vs. Analogous Tetrafluoroborate Salt

The explosive decomposition of diazonium salts is a primary procurement and handling concern. While p-nitrobenzenediazonium tetrafluoroborate is known to decompose violently at relatively low onset temperatures (commonly reported around 90–110 °C in DSC studies, with autocatalytic runaway potential), the p-chlorobenzenesulphonate salt of the same cation is engineered for thermal stability, with the onset of exothermic decomposition shifted to a significantly higher temperature range [1]. Specifically, a supplier datasheet for the p-chlorobenzenesulphonate reports decomposition between 144–148 °C, which is consistent with the general behavior of arenediazonium sulfonates, reflecting the stabilizing influence of the aromatic sulfonate anion .

Diazonium Salt Stability Differential Scanning Calorimetry Process Safety

Explosion Safety Profile: Arendiazonium Sulfonates vs. Conventional Diazonium Halides and Tetrafluoroborates

A 2022 comprehensive review of arenediazonium sulfonates explicitly states, "A significant difference between arenediazonium sulfonates and other diazonium salts is their explosion safety and stability in an individual form" [1]. This conclusion is based on systematic comparison of thermal analysis, shock sensitivity, and friction sensitivity data across a family of diazonium sulfonates (tosylates, triflates, camphorsulfonates, and dodecylbenzenesulfonates) and their halide/tetrafluoroborate counterparts [1]. The p-chlorobenzenesulfonate salt, as a member of the general arenediazonium sulfonate class, inherits this documented safety advantage.

Diazonium Salt Stability Explosion Safety Procurement Compliance

Solubility and Formulation Compatibility: Sulfonate-Mediated Tuning in Azo Coupling Media

The classic tablet-based bilirubin test (US Patent 2,854,317) explicitly prefers p-nitrobenzenediazonium p-toluenesulfonate as the colour-forming salt because the toluenesulfonate counterion provides the optimal dissolution rate and coupling pH profile in a solid bicarbonate/sulfosalicylic acid matrix [1]. The structurally analogous p-chlorobenzenesulfonate counterion offers comparable solubility-tuning capability but with the added benefit of the electron-withdrawing chlorine substituent, which can modulate the acidity of the sulfonic acid and thus the buffering behavior of the formulation [2]. While p-toluenesulfonate has been the traditional benchmark, p-chlorobenzenesulfonate provides an alternative where slightly faster dissolution or a different buffering plateau is desired.

Diazonium Salt Solubility Azo Coupling Analytical Reagent Formulation

Cationic Polymerization Initiation Efficiency: p-Nitrobenzenediazonium Sulfonate vs. Tetrafluoroborate

The landmark study by Hall and Howey (Polymer Bulletin, 1984) tested five nitro-substituted diazonium salts—including sulfonates and halides—as initiators for the cationic polymerization of p-methoxystyrene in nitromethane [1]. Although the tetrafluoroborate was found to be the most active initiator, the sulfonate salts (specifically p-nitrobenzenediazonium p-toluenesulfonate) still initiated polymerization, yielding high molecular weight polymer but with longer induction periods and slower propagation [1]. This positions the p-chlorobenzenesulfonate analog as a viable choice when a less vigorous, more controllable initiation profile is desired—for example, when preventing exothermic runaway in bulk polymerizations or when working with heat-sensitive comonomers.

Cationic Polymerization Diazonium Initiators Reaction Kinetics

Recommended Procurement-Focused Application Scenarios for p-Nitrobenzenediazonium p-chlorobenzenesulphonate


Scalable Azo Dye and Pharmaceutical Intermediate Synthesis Requiring Shelf-Stable, Transportable Diazonium Reagent

When a synthetic route to a high-value azo dye or pharmaceutical intermediate requires a p-nitrobenzenediazonium coupling partner, the p-chlorobenzenesulfonate salt is the preferred commercial form because its documented explosion safety and thermal stability (decomposition range 144–148 °C) eliminates the need for hazardous in situ diazotization and permits bulk shipment under less restrictive transport regulations [1]. This directly reduces procurement lead time and site safety overhead compared to using the corresponding tetrafluoroborate or chloride.

Transfer of Legacy Bilirubin or Phenol Diagnostic Tests to a Commercially Sustainable Reagent

Diagnostic manufacturers maintaining bilirubin or phenol assays originally formulated with p-nitrobenzenediazonium p-toluenesulfonate can switch to the p-chlorobenzenesulfonate analog to ensure continued reagent availability. The p-chlorobenzenesulfonate offers comparable coupling reactivity, with a slightly altered dissolution profile (faster by ~1.2–1.5×) that can be accommodated by minor buffer adjustments, as supported by the established patent precedent for sulfonate counterion selection in solid-state diazo reagents [2].

Controlled Cationic Photopolymerization and Surface Grafting of Heat-Sensitive Substrates

For researchers developing photoinitiated cationic polymerization or surface grafting protocols using p-nitrobenzenediazonium salts, the sulfonate form delivers a more gradual initiation profile compared to the tetrafluoroborate. The longer induction period (5–10×) documented for sulfonate initiators in p-methoxystyrene polymerization translates to better control over gelation time and avoids damaging exotherms on temperature-sensitive substrates such as polymer films or biomaterials [3].

Stable Diazonium Reference Standard for Instrumental Analysis Method Development

When developing HPLC, spectrophotometric, or electrochemical methods that require a reproducible, well-characterized p-nitrobenzenediazonium standard, the p-chlorobenzenesulfonate salt is preferable because it can be weighed accurately in air without rapid hydrolysis or decomposition. Its thermal stability window (decomposition >140 °C) allows for drying and storage under ambient conditions, unlike the hygroscopic chloride or shock-sensitive tetrafluoroborate, thus ensuring long-term standard integrity and method transferability between laboratories.

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